molecular formula C15H12O7 B600725 Taxifolin CAS No. 24198-97-8

Taxifolin

Cat. No.: B600725
CAS No.: 24198-97-8
M. Wt: 304.25 g/mol
InChI Key: CXQWRCVTCMQVQX-LSDHHAIUSA-N
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Description

Taxifolin, also known as dihydroquercetin, is a flavonoid compound that belongs to the subclass flavanonols in the flavonoids, which are a class of polyphenols. It is naturally found in various plants, including the bark of Douglas fir trees, Siberian larch, and milk thistle. This compound is also present in foods such as onions, olive oil, and certain fruits and vegetables. It has attracted significant interest due to its broad range of health-promoting effects, including antioxidant, anti-inflammatory, and antimicrobial activities .

Mechanism of Action

Taxifolin, also known as dihydroquercetin, is a flavanonol that has been found to exhibit a broad range of health-promoting effects . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

This compound has been found to interact with various targets. It has been shown to inhibit the oxidative stress and apoptosis of human umbilical vein endothelial cells (HUVECs) and THP-1 cells induced by Cr (VI), inhibit the activation of the NF-κB signal, and downregulate the expression of cleaved caspase-1 and IL-1β in THP-1 cells .

Mode of Action

This compound interacts with its targets in a way that results in a variety of changes. For instance, it has been found to block the synthesis of prostaglandins by inhibiting cyclooxygenase . It also directly acts on hepatocytes to inhibit lipid accumulation . Furthermore, it has been found to increase brown adipose tissue activity and suppress body weight gain through at least two distinct pathways: direct action on brown adipocytes and indirect action via fibroblast growth factor 21 production in the liver .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to cause cell cycle arrest and tumor regression by activating the Wnt/β-catenin signaling pathway . It also induces endothelium-dependent relaxation, involving at least in part, nitric oxide-mediated signaling through the PI3K/eNOS pathway .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to inhibit the ovarian cancer cell growth in a dose-dependent manner . It also has antiproliferative effects on many types of cancer cells by inhibiting cancer cell lipogenesis . Furthermore, it has been found to induce cytotoxicity in colorectal cells in a dose-dependent manner and time-dependent approach .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the structural diversity of flavonoids, including this compound, is thought to be an influential factor in their antioxidant activity . There is a direct link between the number of hydroxyl groups attached to the aromatic ring and the antioxidant activity of the molecule .

Biochemical Analysis

Biochemical Properties

Taxifolin is a powerful antioxidant with excellent antioxidant, anti-inflammatory, anti-microbial, and other pharmacological activities . It has been shown to significantly inhibit doxorubicin-induced malondialdehyde increases and glutathione decreases in heart tissues .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For example, it has been shown to significantly reduce the increase in blood glucose and the decrease in the threshold of paw pain . There was also a significant reduction in the oxidant-antioxidant balance in sciatic nerve tissue, as well as a deterioration in the morphology of animal tissues .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. For example, it has been shown to inhibit Aβ fibril formation in vitro . This suggests that this compound may have potential therapeutic effects for cerebral amyloid angiopathy (CAA) and Alzheimer’s disease (AD), which are major causes of dementia .

Temporal Effects in Laboratory Settings

It has been shown to have long-term effects on cellular function, including facilitating Aβ clearance in the brain and suppressing cognitive decline in a mouse model of CAA .

Metabolic Pathways

The metabolic pathways of this compound in rats have been proposed, with M1 – M191 metabolites

Transport and Distribution

It has been shown to improve cerebral blood flow, suggesting that it may be transported to the brain .

Subcellular Localization

It has been shown to facilitate Aβ clearance in the brain, suggesting that it may be localized to areas of the brain affected by Aβ .

Preparation Methods

Synthetic Routes and Reaction Conditions

Taxifolin can be synthesized through various methods, including chemical synthesis and biotransformation. One common method involves the deglycosylation of astilbin, a this compound-3-O-rhamnoside, using fungal strains such as Aspergillus fumigatus. This biotransformation process involves adjusting the culture to a specific pH and temperature to achieve high yields of this compound .

Industrial Production Methods

The primary industrial method for producing this compound involves extracting it from larch wood. due to the limited global resources of larch, alternative methods such as biotransformation of astilbin are being explored. This method offers a more sustainable approach to this compound production .

Chemical Reactions Analysis

Types of Reactions

Taxifolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its properties and enhancing its bioavailability.

Common Reagents and Conditions

    Oxidation: this compound can be oxidized to form corresponding o-quinones on the B-ring.

    Reduction: Reduction reactions can be used to modify the hydroxyl groups on this compound, altering its chemical properties.

    Substitution: Substitution reactions involve replacing specific functional groups on the this compound molecule to create derivatives with different pharmacological activities.

Major Products Formed

The major products formed from these reactions include various this compound derivatives, which can exhibit enhanced antioxidant, anti-inflammatory, and anticancer activities .

Scientific Research Applications

Taxifolin has a wide range of scientific research applications across various fields:

    Chemistry: this compound is used as a model compound for studying the antioxidant properties of flavonoids.

    Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis, cell proliferation, and gene expression.

    Medicine: this compound is being investigated for its therapeutic potential in treating various diseases, including cardiovascular diseases, neurodegenerative disorders, and cancers.

    Industry: this compound is used as a food additive due to its antioxidant properties, which help extend the shelf life of products.

Comparison with Similar Compounds

Taxifolin is often compared with other flavonoids, such as quercetin, epicatechin, and rutin. Here are some key comparisons:

Overall, this compound’s unique structural features, such as the presence of two stereocenters, contribute to its distinct pharmacological profile and make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQWRCVTCMQVQX-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8022450, DTXSID301017215
Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

480-18-2, 24198-97-8
Record name Taxifolin
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Record name rel-(2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
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Record name Taxifolin
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Record name Taxifolin, (+/-)-
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Record name Taxifolin
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Record name (+)-Taxifolin
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Record name (2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
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Record name (2R-trans)-2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4-benzopyrone
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Record name TAXIFOLIN
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Record name TAXIFOLIN, (±)-
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